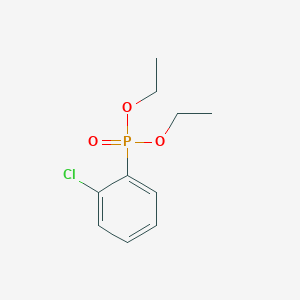

Diethyl (2-chlorophenyl)phosphonate

Description

Significance of Phosphonate (B1237965) Esters in Contemporary Organic Synthesis

Phosphonate esters, with the general formula RP(=O)(OR')₂, are a prominent class of organophosphorus compounds. nih.gov They are esters of phosphonic acid and have found extensive applications in numerous fields. nih.govorgsyn.org Their significance is underscored by their use as herbicides, with glyphosate (B1671968) being a well-known example, and as therapeutic agents, such as bisphosphonates for the treatment of osteoporosis. nih.govorgsyn.org In medicinal chemistry, the phosphonate group is often employed as a stable bioisostere for phosphate (B84403) groups in drug design, as seen in the antiviral medication Tenofovir. orgsyn.orgresearchgate.net

The utility of phosphonate esters in organic synthesis is vast and continually expanding. mdpi.com They serve as crucial intermediates and reagents in a variety of chemical transformations. mdpi.com For instance, the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate carbanions to synthesize alkenes, is a fundamental tool for carbon-carbon bond formation. orgsyn.org Moreover, phosphonates are employed as ligands for catalysts, in the development of flame retardants, and as metal chelating agents. orgsyn.orgorganic-chemistry.org The synthesis of phosphonate esters can be achieved through several methods, including the Michaelis-Arbuzov reaction, which remains a cornerstone of their preparation. acs.org

Overview of Arylphosphonate Structures and Reactivity Profiles

Arylphosphonates are a subclass of phosphonates characterized by a direct carbon-phosphorus (C-P) bond between a phosphorus atom and an aromatic ring. This structural feature imparts unique electronic and steric properties that influence their reactivity. The synthesis of arylphosphonates has been a subject of intensive research, with numerous methods developed to facilitate the formation of the C-P bond. Traditional methods often rely on the Michaelis-Arbuzov or Hirao reactions, which can sometimes require harsh conditions. smolecule.com More recent advancements include transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and broader functional group tolerance. acs.org The use of arynes in C-P bond construction represents another innovative approach to synthesizing arylphosphonates. smolecule.com

The reactivity of arylphosphonates is diverse. The phosphonate group can act as a directing group in C-H activation/functionalization reactions, enabling the synthesis of highly substituted aromatic compounds. nih.gov For instance, phosphonate-directed ortho C–H borylation allows for the introduction of a boronic ester group, which can be further functionalized. nih.gov The aromatic ring of arylphosphonates can undergo typical electrophilic and nucleophilic aromatic substitution reactions, while the P-C bond is generally stable. The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. mdpi.comnih.gov

Specific Academic Contextualization of Diethyl (2-chlorophenyl)phosphonate within Phosphonate Chemistry

This compound, with the chemical formula C₁₀H₁₄ClO₃P, is an arylphosphonate that features a 2-chlorophenyl group attached to the phosphorus atom of a diethyl phosphonate moiety. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄ClO₃P |

| Molecular Weight | 248.64 g/mol |

| IUPAC Name | This compound |

| CAS Number | 28036-18-2 |

| Computed XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Data sourced from PubChem. researchgate.net |

The synthesis of this compound can be approached through established methods for arylphosphonate preparation. One common route is the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602), such as triethyl phosphite, reacts with an aryl halide, in this case, 2-chlorohalobenzene. Another synthetic strategy involves the reaction of a Grignard reagent derived from 1-bromo-2-chlorobenzene (B145985) with diethyl chlorophosphate. More contemporary methods, such as palladium-catalyzed cross-coupling reactions, could also be employed. acs.org

The reactivity of this compound is influenced by the presence of the chlorine atom on the phenyl ring and the diethyl phosphonate group. The chlorine atom can potentially undergo nucleophilic substitution reactions, although this is generally challenging on an unactivated aromatic ring. nih.gov The phosphonate group can participate in reactions such as hydrolysis to the corresponding phosphonic acid. nih.gov Furthermore, the arylphosphonate moiety can act as a precursor for other functional groups or as a ligand in catalysis. Its structural features make it a potential building block in the synthesis of more complex molecules, including those with potential biological activity or material science applications. nih.gov For example, related arylphosphonates have been investigated as corrosion inhibitors and flame retardants. organic-chemistry.org

Research Gaps and Emerging Areas in this compound Studies

While the general chemistry of arylphosphonates is well-established, specific academic studies focusing exclusively on this compound are limited. Much of the available information is in the context of broader studies on arylphosphonates or as an entry in chemical databases. researchgate.net This indicates several potential research gaps and emerging areas for investigation.

A significant research gap is the detailed exploration of the catalytic applications of this compound and its derivatives. While phosphonates are known to act as ligands, the specific coordination chemistry and catalytic activity of this particular compound remain largely unexplored. The development of novel synthetic methodologies that are more efficient and sustainable for the preparation of this compound and other ortho-substituted arylphosphonates is another area ripe for investigation. nih.gov

Emerging areas of research for arylphosphonates in general, which could be extended to this compound, include their application in materials science and medicinal chemistry. researchgate.netnih.gov For instance, the incorporation of this compound into polymers could be investigated to assess its potential as a flame retardant, leveraging the phosphorus content. organic-chemistry.org In medicinal chemistry, while no specific biological activities have been reported for this compound, its structure could serve as a scaffold for the design of new enzyme inhibitors or other therapeutic agents, a common application for phosphonates. researchgate.net Further investigation into its reactivity, particularly in modern coupling reactions and C-H functionalization, could unveil novel synthetic pathways and applications. The potential for this compound to serve as an intermediate in the synthesis of bioactive molecules or functional materials remains an open and promising field of study. nih.gov

Properties

Molecular Formula |

C10H14ClO3P |

|---|---|

Molecular Weight |

248.64 g/mol |

IUPAC Name |

1-chloro-2-diethoxyphosphorylbenzene |

InChI |

InChI=1S/C10H14ClO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |

InChI Key |

FBYTVYNOIJIRRR-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1Cl)OCC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Diethyl 2 Chlorophenyl Phosphonate

Reactions Involving the Phosphonate (B1237965) Ester Moiety

The phosphonate ester group is a key site for chemical modifications, allowing for the diversification of the compound's structure and properties.

Transesterification is a fundamental process for modifying phosphonate esters like diethyl (2-chlorophenyl)phosphonate. This reaction involves the exchange of the ethyl groups with other alkyl or aryl groups by reacting the phosphonate with an alcohol in the presence of a catalyst. google.com A common method involves refluxing a diaryl phosphonate with an aliphatic alcohol containing a catalytic amount of the corresponding sodium alkoxide. google.com This process allows for the synthesis of a wide array of phosphonate esters with varied properties. While direct transesterification of this compound is not extensively detailed in the provided results, the general principles of phosphonate transesterification are well-established. google.comresearchgate.net For instance, the transesterification of various ethyl esters with methanol (B129727) can be efficiently catalyzed by solid acid catalysts. researchgate.net

Table 1: Examples of Transesterification Reactions of Phosphonates

| Starting Phosphonate | Alcohol | Catalyst | Product | Reference |

| Diaryl phosphonate | Aliphatic alcohol | Sodium alkoxide | Aryl alkyl phosphonate | google.com |

| Ethyl esters | Methanol | Porous phenolsulphonic acid–formaldehyde resin | Methyl esters | researchgate.net |

This table illustrates the general conditions for transesterification reactions of phosphonate esters.

The hydrolysis of this compound to its corresponding phosphonic acid, (2-chlorophenyl)phosphonic acid, is a significant transformation. This reaction can be carried out under both acidic and basic conditions. mdpi.com Typically, acidic hydrolysis is performed using concentrated hydrochloric acid, followed by removal of water. mdpi.com Alkaline hydrolysis is also effective and the rate can be influenced by factors such as steric hindrance of the ester groups. mdpi.comnih.gov The hydrolysis of phosphonate esters is a critical step in the synthesis of phosphonic acids, which are valuable intermediates and biologically active compounds. mdpi.com The cleavage of the P-O-C bond during hydrolysis is a common pathway. nih.gov

Table 2: Conditions for Hydrolysis of Phosphonate Esters

| Starting Material | Conditions | Product | Reference |

| Diethyl alkylphosphonates | DMSO/H₂O (alkaline) | Alkylphosphonic acid | mdpi.com |

| Dimethyl methylphosphonate | Aqueous HCl (acidic) | Methylphosphonic acid | mdpi.com |

This table provides examples of conditions used for the hydrolysis of phosphonate esters to their corresponding acids.

The phosphorus atom in this compound is electrophilic and can undergo nucleophilic substitution. nih.govsapub.org These reactions involve the attack of a nucleophile on the phosphorus center, leading to the displacement of one of the ethoxy groups. A variety of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can be employed to create a diverse range of products such as mixed phosphonates, phosphonamidates, and phosphonothioates. nih.gov Mechanistic studies suggest that these reactions can proceed through either a concerted or a stepwise mechanism involving a pentacoordinate intermediate. sapub.org The nature of the nucleophile, leaving group, and reaction conditions all play a role in determining the operative mechanism. researchgate.net

Table 3: Examples of Nucleophilic Substitution at the Phosphorus Center

| Substrate | Nucleophile | Product Type | Reference |

| Diethyl phosphonates | Alcohols, Amines, Thiols | Mixed phosphonates, Phosphonamidates, Phosphonothioates | nih.gov |

| Aryl phenyl chlorothiophosphates | Anilines | Concerted substitution product | sapub.org |

This table showcases the versatility of nucleophilic substitution reactions at the phosphorus center of phosphonates.

The cleavage of the P-O-C ether linkages in this compound is a key step in many of its chemical transformations. This bond cleavage can be achieved through various methods, including hydrolysis under acidic or basic conditions. mdpi.com Another important method for P-O-C bond cleavage is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (BTMS) to convert the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate. beilstein-archives.orgbeilstein-journals.org This intermediate is then readily hydrolyzed to the phosphonic acid. beilstein-archives.orgbeilstein-journals.org This method is often preferred due to its mild conditions. nih.gov The cleavage of these bonds is fundamental for the dealkylation of phosphonate esters to produce the corresponding phosphonic acids. mdpi.com

Reactivity of the Aryl Moiety and Chlorine Substituent

The 2-chlorophenyl group of the molecule also participates in important chemical reactions, primarily involving the chlorine substituent.

The chlorine atom on the aromatic ring of this compound can be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comchemistrysteps.com This reaction is facilitated by the presence of the electron-withdrawing phosphonate group, which activates the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com A wide range of nucleophiles, including amines, thiols, and phenols, can be used to displace the chloride, leading to a variety of substituted phenylphosphonate (B1237145) derivatives. rsc.org The efficiency of the SNAr reaction is dependent on the nature of the nucleophile and the reaction conditions. rsc.orgresearchgate.net

Table 4: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Aromatic Substrate | Nucleophile | Product | Reference |

| Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate | Thiols, Amines, Phenols | para-substituted products | rsc.org |

| 1-chloro-2,4-dinitrobenzene | Dimethylamine | N,N-dimethyl-2,4-dinitroaniline | lumenlearning.com |

This table provides examples of SNAr reactions on activated aromatic rings.

Metal-Halogen Exchange Reactions and Subsequent Quenching

The carbon-chlorine bond in this compound can be converted into a carbon-metal bond through metal-halogen exchange. This transformation inverts the polarity of the carbon atom from electrophilic to strongly nucleophilic, opening pathways for the formation of new carbon-carbon or carbon-heteroatom bonds.

This exchange is typically achieved using highly reactive organometallic reagents, such as organolithium compounds (e.g., n-butyllithium or sec-butyllithium) or through the oxidative insertion of metals like magnesium to form a Grignard reagent. adichemistry.com The reaction involves the replacement of the chlorine atom with a metal, generating a potent aryl-lithium or aryl-magnesium species. The general mechanism for Grignard reagent formation involves the oxidative insertion of magnesium metal into the carbon-halide bond, a process that requires anhydrous conditions, typically in ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comumkc.edu

Once formed, the resulting organometallic intermediate, 2-(diethoxyphosphoryl)phenyl-lithium or -magnesium halide, is a powerful carbanionic nucleophile. It can be "quenched" by reacting it with a wide variety of electrophiles. For example, reaction with carbon dioxide (CO2) followed by an acidic workup yields the corresponding carboxylic acid. adichemistry.com Similarly, treatment with aldehydes or ketones produces secondary or tertiary alcohols, respectively, providing a robust method for C-C bond formation. umkc.eduwisc.edu While specific studies detailing the metal-halogen exchange on this compound are not prevalent, the reactivity is well-established for aryl chlorides and is a fundamental transformation in organic synthesis.

Suzuki-Miyaura and Other Cross-Coupling Reactions at the Aryl Halide Position

The chlorine atom of this compound serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems and other valuable structures. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advances in catalyst design, particularly using nickel and palladium, have made these transformations highly efficient.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a cornerstone of modern synthesis. Nickel-catalyzed systems are particularly effective for activating the less reactive C-Cl bond. Research by the Weix group has demonstrated that nickel-catalyzed cross-electrophile coupling can successfully engage aryl chlorides with primary alkyl chlorides. nih.govnih.gov In a relevant example, they showed that an aryl chloride bearing a benzylic diethylphosphonate ester could be coupled in good yield, highlighting the compatibility of the phosphonate group under these conditions. nih.gov The key to this success often lies in the choice of ligand and the use of additives like LiCl to facilitate the reduction of the nickel catalyst. nih.gov

Other important cross-coupling reactions applicable to the aryl chloride position of this compound include:

Negishi Coupling: Utilizes an organozinc reagent, which can be prepared from the corresponding Grignard or organolithium species. Nickel-catalyzed systems using a combination of diethyl phosphite (B83602) and DMAP as ligands have been shown to be effective for coupling functionalized arylzinc halides with aryl bromides and activated chlorides. sigmaaldrich.com

Stille Coupling: Employs an organostannane reagent. Triphenylphosphine-nickel complexes have been identified as active catalysts for the cross-coupling of various aryl halides, including unactivated aryl chlorides, with organostannanes. rsc.org

These methods provide reliable routes to substitute the chlorine atom with a variety of alkyl, alkenyl, and aryl groups, significantly expanding the synthetic utility of this compound.

Table 1: Example of Nickel-Catalyzed Cross-Electrophile Coupling of an Aryl Chloride with a Phosphonate Moiety

| Aryl Chloride Substrate | Alkyl Chloride Partner | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-(chloromethyl)phenyl diethyl phosphonate* | 1-chlorooctane | NiCl₂·glyme, PyBCam ligand, Zn, LiCl, NaI | NMP, 80 °C | 51% | nih.gov |

Note: This substrate is an isomer used to demonstrate the compatibility of the diethylphosphonate group in Ni-catalyzed cross-coupling of a C-Cl bond.

Directed C-H Activation and Borylation on the Aryl Ring

The phosphonate group in this compound can act as a powerful directing group in transition metal-catalyzed C-H activation reactions. nih.govrsc.org This strategy allows for the selective functionalization of a specific C-H bond on the aromatic ring, bypassing the need for pre-functionalized starting materials.

A prominent example is the iridium-catalyzed ortho-borylation of aryl phosphonates. nih.govacs.org In this reaction, the phosphonate's oxygen atom coordinates to an iridium catalyst, directing the activation and subsequent borylation to the C-H bond at the ortho position. For this compound, this would selectively occur at the C6 position, which is ortho to the phosphonate group and meta to the chlorine atom.

The standard catalytic system involves an iridium precursor, such as [Ir(COD)Cl]₂, and a bipyridine-based ligand. nih.govrsc.orgnih.gov The reaction is typically performed with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). The resulting ortho-borylated aryl phosphonate is a versatile intermediate that can be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce a wide array of substituents. nih.gov This method is highly effective for synthesizing highly substituted phosphoarenes, which are otherwise challenging to prepare. nih.gov The reaction exhibits broad functional group tolerance, although it can be sensitive to steric hindrance near the target C-H bond. nih.gov

Table 2: Phosphonate-Directed Iridium-Catalyzed C-H Borylation

| Substrate | Catalyst System | Boron Source | Solvent | Yield of ortho-Borylated Product | Reference |

|---|---|---|---|---|---|

| Diethyl phenylphosphonate | (COD)Ir(acac), dtbpy | B₂pin₂ | Cyclooctane | 87% (gram scale) | nih.gov |

| Diethyl (2-methylphenyl)phosphonate | (COD)Ir(acac), dtbpy | B₂pin₂ | Cyclooctane | 78% | nih.gov |

| Diethyl (3-methoxyphenyl)phosphonate | (COD)Ir(acac), dtbpy | B₂pin₂ | Cyclooctane | 65% | nih.gov |

Note: Data is based on model substrates that establish the principle of phosphonate-directed ortho-borylation.

Acidity and Reactivity of the Alpha-Protons

The term "alpha-protons" in the context of organophosphonates typically refers to protons on a carbon atom directly attached to the phosphorus. The acidity of these protons is a key feature in classical phosphonate chemistry, most notably in the Horner-Wadsworth-Emmons reaction.

In this compound, the phosphorus atom is bonded directly to an sp²-hybridized carbon of the benzene (B151609) ring. This carbon atom does not bear any protons. Therefore, the molecule lacks the traditional alpha-protons whose deprotonation leads to the formation of a stabilized phosphonate carbanion for reactions like olefination. The protons on the methylene (B1212753) carbons (-CH₂-) of the ethyl ester groups are technically alpha to the ester oxygens, but their deprotonation to form a carbanion for subsequent alkylation is not a synthetically viable or common pathway.

For comparison, phosphonates such as Diethyl (cyanomethyl)phosphonate or Diethyl malonate possess highly acidic methylene protons (pKa ≈ 13 for diethyl malonate) because the resulting carbanion is stabilized by resonance with both the phosphonate and the additional electron-withdrawing group (cyano or ester). researchgate.netlibretexts.org These carbanions are readily generated by treatment with a suitable base, such as sodium ethoxide or potassium carbonate. libretexts.orgyoutube.com For less activated phosphonates (e.g., diethyl benzylphosphonate), a much stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is required to generate the carbanion in high concentration. youtube.comtcichemicals.com

The nucleophilic carbanions generated from appropriately substituted phosphonates readily undergo alkylation and acylation reactions. nih.gov In an Sₙ2 reaction with an alkyl halide, the carbanion displaces the halide to form a new carbon-carbon bond, a reaction central to the malonic ester synthesis and related transformations. libretexts.org The process can be repeated if a second acidic proton is available, allowing for dialkylation. libretexts.orgyoutube.com

Acylation can be achieved using acylating agents like acid chlorides or anhydrides. These reactions are fundamental for constructing more complex carbon skeletons. When the phosphonate substrate is chiral, these alkylation or acylation reactions can often proceed with high stereoselectivity, allowing for the synthesis of enantiomerically enriched products. rsc.org

It is crucial to reiterate that due to the direct aryl-phosphorus bond and the absence of an acidic proton on a carbon alpha to the phosphonate, This compound does not undergo these characteristic carbanion-based alkylation or acylation reactions. Its reactivity is centered on the aryl ring and the phosphonate ester groups themselves, not on the generation of a P-C-H carbanion.

Radical Reactions Involving this compound

The study of radical reactions involving aryl phosphonates has expanded with the advent of modern synthetic methods like photoredox catalysis. nih.govrsc.orgyoutube.com this compound can potentially participate in radical reactions through several pathways.

One major pathway involves the homolytic cleavage of the C-Cl bond to generate a 2-(diethoxyphosphoryl)phenyl radical. This can be initiated photochemically, often with a photocatalyst, or with a radical initiator. nih.gov Once formed, this aryl radical is a highly reactive intermediate that can be trapped by various radical acceptors or participate in cyclization reactions. For instance, methods for the phosphonylation of aryl bromides using visible light photoredox catalysis proceed through the generation of an aryl radical which is then trapped by a phosphite. nih.gov This suggests that the reverse process—generating the aryl radical from this compound—is a feasible transformation.

Another potential area of radical reactivity involves the phosphorus center itself. Trivalent phosphorus compounds (phosphines and phosphites) are known to react with radicals (such as thiyl or alkoxy radicals) to form phosphoranyl radical intermediates. acs.org These intermediates can then undergo fragmentation through α-scission or β-scission to generate new radical species. While this compound is a pentavalent phosphonate, reactions that might transiently reduce the phosphorus center or involve radical addition to the P=O bond could open up complex radical pathways. For example, some radical-radical coupling reactions have been developed for the synthesis of arylphosphonates, proceeding via mechanisms that tolerate a wide range of functional groups. organic-chemistry.org

Homolytic Cleavage and Radical Generation

The initiation of many reactions involving this compound hinges on the homolytic cleavage of the Carbon-Phosphorus (C-P) bond. This process, typically induced by thermal or photochemical means, leads to the formation of two primary radical species: a 2-chlorophenyl radical and a diethyl phosphonyl radical. The presence of the chlorine atom on the phenyl ring can influence the energy required for this bond scission compared to unsubstituted phenylphosphonates.

The general reaction for homolytic cleavage can be represented as: (C₂H₅O)₂P(O)-(C₆H₄Cl) → (C₂H₅O)₂P(O)• + •C₆H₄Cl

Radical Addition Reactions

Once generated, the diethyl phosphonyl radical and the 2-chlorophenyl radical can participate in a variety of addition reactions. The diethyl phosphonyl radical, in particular, is known to add to unsaturated systems such as alkenes and alkynes. This process, known as radical phosphonylation, is a powerful method for forming new C-P bonds, leading to the synthesis of more complex organophosphorus compounds.

An illustrative example is the addition of the diethyl phosphonyl radical to an alkene: (C₂H₅O)₂P(O)• + R-CH=CH₂ → R-CH(•)-CH₂-P(O)(OC₂H₅)₂

The resulting carbon-centered radical can then abstract a hydrogen atom from a suitable donor or participate in further reactions. The regioselectivity of this addition is often governed by the stability of the resulting radical intermediate.

Detailed Mechanistic Pathways of Key Transformations

Understanding the detailed mechanistic pathways of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies. This involves identifying key intermediates, transition states, and the factors that govern the reaction rate.

Elucidation of Rate-Determining Steps

For many radical reactions involving organophosphonates, the initial homolytic cleavage of the C-P bond is often the rate-determining step, particularly in thermally initiated processes. This is due to the relatively high bond dissociation energy of the C-P bond. In photochemically induced reactions, the rate may be dependent on the efficiency of light absorption and the quantum yield of radical generation.

In radical addition reactions, the rate-determining step can be the addition of the phosphonyl radical to the unsaturated substrate. The kinetics of these reactions can be influenced by several factors, including the concentration of the radical initiator, the temperature, and the nature of the substrate.

Table 1: Factors Influencing Rate-Determining Steps in this compound Reactions

| Factor | Influence on Homolytic Cleavage (Rate-Determining Step) | Influence on Radical Addition (Rate-Determining Step) |

| Temperature | Higher temperatures increase the rate of thermal cleavage. | Affects the rate constant of the addition step. |

| Initiator Concentration | Higher concentrations can increase the rate of radical generation. | Influences the steady-state concentration of radicals. |

| Substrate Structure | The nature of the substituent on the phenyl ring can affect C-P bond strength. | Steric and electronic properties of the alkene/alkyne affect addition rates. |

| Solvent | Can influence radical stability and reaction kinetics through solvation effects. | Can affect the solubility of reactants and stability of intermediates. |

Transition State Analysis in Phosphonate Reactivity

Computational chemistry provides powerful tools for analyzing the transition states of reactions involving phosphonates. For the radical addition of a diethyl phosphonyl radical to an alkene, theoretical calculations can be used to model the geometry and energy of the transition state. This analysis helps in understanding the factors that control the stereochemistry and regioselectivity of the reaction.

The transition state for the addition of a phosphonyl radical to a double bond typically involves a three-centered arrangement where the phosphorus atom begins to form a bond with one of the carbon atoms of the alkene, while the pi-bond of the alkene is partially broken. The energy of this transition state is a critical factor in determining the reaction's activation energy and, consequently, its rate. The presence of the 2-chloro substituent on the phenyl group, though cleaved off in the radical generation step, means that reactions involving the parent molecule will have their electronic landscape influenced by this group, which can be a subject of computational investigation for direct functionalization pathways.

Applications of Diethyl 2 Chlorophenyl Phosphonate in Advanced Organic Synthesis

Wittig-Horner and Horner-Wadsworth-Emmons (HWE) Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction. alfa-chemistry.comwikipedia.orgnrochemistry.comnumberanalytics.com The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and typically more reactive than the corresponding phosphonium (B103445) ylide, allowing for the olefination of a broader range of aldehydes and ketones, including sterically hindered ones. nrochemistry.com A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, can be easily removed by aqueous extraction, simplifying product purification. alfa-chemistry.com

The reaction mechanism commences with the deprotonation of the phosphonate (B1237965) at the α-carbon to generate a phosphonate carbanion. wikipedia.orgnrochemistry.com This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming an intermediate oxaphosphetane. nrochemistry.com Subsequent elimination of the oxaphosphetane yields the desired alkene and a dialkylphosphate salt. wikipedia.org

Synthesis of Substituted Styrene (B11656) Derivatives

While specific literature examples detailing the use of Diethyl (2-chlorophenyl)phosphonate in the synthesis of substituted styrene derivatives via the HWE reaction are not extensively documented, the general principles of the reaction strongly support its applicability. By reacting this compound with various benzaldehyde (B42025) derivatives, a range of (2-chlorophenyl)-substituted stilbenes and other styrene derivatives can be synthesized.

The general reaction scheme would involve the deprotonation of this compound with a suitable base, such as sodium hydride, to form the corresponding carbanion. This carbanion would then react with a substituted benzaldehyde to yield the desired substituted styrene derivative. The presence of the 2-chlorophenyl group on the phosphonate reagent introduces significant steric bulk, which can influence the stereochemical outcome of the reaction.

A hypothetical reaction is presented below:

Reaction: Deprotonation of this compound followed by reaction with a substituted benzaldehyde.

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Substituted Benzaldehyde | NaH | Substituted (2-chlorophenyl)styrene |

This approach would provide a straightforward route to a variety of styrene derivatives with a 2-chlorophenyl substituent, which are valuable intermediates in medicinal chemistry and materials science.

Stereoselectivity Control in HWE Reactions

A significant feature of the HWE reaction is its inherent stereoselectivity, which can be controlled to favor the formation of either the (E)- or (Z)-alkene. wikipedia.orgnrochemistry.com Generally, the thermodynamic stability of the intermediates leads to a preference for the (E)-alkene. wikipedia.org However, the stereochemical outcome can be influenced by several factors, including the nature of the phosphonate, the aldehyde, the base, and the reaction conditions. wikipedia.orgnih.gov

For instance, the use of non-stabilizing groups on the phosphonate and lithium bases tends to favor the (E)-isomer. wikipedia.org Conversely, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strongly dissociating conditions (e.g., KHMDS and 18-crown-6), can lead to the selective formation of (Z)-alkenes. nrochemistry.comyoutube.com This is attributed to the accelerated elimination of the oxaphosphetane intermediate, which kinetically favors the (Z)-product. nrochemistry.com

In the context of this compound, the steric bulk of the 2-chlorophenyl group would likely play a significant role in directing the stereoselectivity of the olefination. It is plausible that under standard HWE conditions, the reaction would predominantly yield the (E)-isomer of the resulting substituted styrene to minimize steric interactions in the transition state.

| Condition | Expected Major Isomer | Rationale |

| Standard HWE (NaH, THF) | (E)-alkene | Thermodynamic control, minimization of steric hindrance. wikipedia.org |

| Still-Gennari Conditions | (Z)-alkene | Kinetic control due to rapid elimination. nrochemistry.com |

Applications in Natural Product Synthesis Scaffolds

The HWE reaction is a cornerstone in the total synthesis of complex natural products due to its reliability and stereocontrol. alfa-chemistry.comyoutube.comconicet.gov.ar It is frequently employed for the construction of intricate carbon skeletons containing double bonds, including macrocycles and polyene chains. youtube.comconicet.gov.ar

While direct applications of this compound in the synthesis of natural product scaffolds are not prominently reported, its potential is evident. The introduction of a (2-chlorophenyl)vinyl moiety can serve as a crucial building block or a handle for further functionalization in the synthesis of complex targets. For example, the chlorine atom can be a site for subsequent cross-coupling reactions to build more complex architectures. The steric and electronic properties of the 2-chlorophenyl group could also be exploited to influence the conformation and biological activity of the final natural product analogue.

Role as a Precursor for Novel Organophosphorus Ligands

Organophosphorus compounds are a critical class of ligands in transition metal catalysis due to the tunability of their steric and electronic properties. sigmaaldrich.com Chiral phosphine (B1218219) ligands, in particular, are essential for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. mdpi.comnih.govtcichemicals.com

Synthesis of Chiral Phosphonate Ligands

This compound can serve as a valuable starting material for the synthesis of novel chiral phosphonate ligands. A plausible synthetic strategy involves the asymmetric reduction of the phosphonate to a chiral phosphine. One potential route could involve the reduction of the phosphonate to the corresponding phosphine oxide, followed by enantioselective reduction to the chiral phosphine.

Alternatively, the 2-chlorophenyl group offers a handle for further modification. For instance, nucleophilic aromatic substitution of the chloride with a chiral amine or alcohol could introduce a chiral center into the ligand backbone. Subsequent reduction of the phosphonate group would then yield a chiral phosphine ligand.

A general synthetic approach is outlined below:

| Starting Material | Key Transformation | Potential Chiral Ligand |

| This compound | Asymmetric reduction of P=O | Chiral (2-chlorophenyl)phosphine |

| This compound | Nucleophilic substitution with a chiral nucleophile, followed by reduction | Chiral phosphine with a modified backbone |

The development of new chiral phosphine ligands is an active area of research, and this compound represents a readily available precursor for this purpose. nih.gov

Coordination Chemistry of Derived Ligands

The coordination chemistry of phosphine ligands is rich and varied, depending on the steric and electronic properties of the substituents on the phosphorus atom. sigmaaldrich.com A chiral phosphine ligand derived from this compound would be expected to coordinate to a variety of transition metals, such as palladium, rhodium, and ruthenium, which are commonly used in catalysis.

The 2-chlorophenyl group would impart specific steric bulk around the metal center, influencing the geometry of the resulting complex and, consequently, the selectivity of catalytic reactions. The electronic effect of the chlorine atom, being electron-withdrawing, would also modulate the electron density at the phosphorus atom and affect the metal-ligand bonding.

The coordination of such a ligand to a metal center (M) can be represented as:

Ligand + Metal Precursor → Metal-Ligand Complex

The properties of these metal complexes, such as bond lengths, bond angles, and coordination geometry, can be characterized by techniques like X-ray crystallography and NMR spectroscopy. These studies are crucial for understanding the ligand's influence on the catalytic cycle and for the rational design of more efficient catalysts. The coordination properties of similar phosphonate-derived ligands with various transition metals have been investigated, providing a basis for predicting the behavior of ligands derived from this compound. pwr.edu.plpwr.edu.pl

Building Block for Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and material science. This compound and related phosphonate structures serve as valuable building blocks for creating these cyclic systems, particularly those containing phosphorus.

Cyclization Reactions Involving the Phosphonate Group

The phosphonate moiety is instrumental in the formation of various heterocyclic rings. While direct cyclization of this compound itself is not extensively documented, analogous diethyl phosphonates are key reactants in cyclization strategies. For instance, the synthesis of functionalized (pyrrolidin-2-yl)phosphonates can be achieved through intramolecular cyclization. nih.gov In one method, an isoxazolidine (B1194047) precursor containing a diethyl phosphonate group undergoes hydrogenolysis, which cleaves an N-O bond and removes a benzyl (B1604629) protecting group. This process releases a free amino group that spontaneously cyclizes to form a γ-lactam, yielding a phosphonate-substituted pyrrolidinone ring system in good yield. nih.govorganic-chemistry.org

Another example involves the reaction of a nitrone bearing a diethyl phosphonate group with an alkene like dimethyl maleate. This [3+2] cycloaddition reaction forms an (isoxazolidin-3-yl)phosphonate, which can then be transformed into other heterocyclic structures. nih.gov These reactions highlight how the phosphonate group can be carried through multi-step sequences to generate complex heterocyclic products.

Synthesis of Phosphorus-Containing Heterocycles

Phosphorus-containing heterocycles are a significant class of compounds with applications ranging from medicinal chemistry to catalysis. umsl.educhim.it Diethyl phosphonates are pivotal in their synthesis. One-pot reactions catalyzed by reusable nanoparticles have been developed to create fused phosphorus heterocycles. researchgate.net

A notable strategy involves the reaction of enaminones with various diethyl phosphonate reagents. Depending on the reagent used, a variety of phosphorus-containing heterocycles can be synthesized. For example:

Treatment of an enaminone with diethyl phosphite (B83602) in a basic medium can lead to the formation of a pyranoquinolinylphosphonate.

Reaction with diethyl cyanomethylphosphonate can yield oxopyridinylphosphonates.

Using diethyl 2-amino-2-thioxoethylphosphonate can produce thioxopyridinylphosphonates.

These transformations demonstrate the utility of diethyl phosphonate derivatives in constructing diverse six-membered P-heterocycles. researchgate.net Furthermore, the addition of phosphines to allylphosphonates, followed by reduction, can create new phosphines that serve as precursors to larger diazaphosphacyclooctanes. researchgate.net

Contributions to Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. This compound and its analogs are valuable reagents in these transformations.

Alkylation and Arylation Strategies

Aryl phosphonates are key precursors for creating more complex molecules through alkylation and arylation reactions. The phosphonate group can act as a directing group in C-H activation/functionalization reactions. For example, phosphonate-directed ortho C-H borylation provides a route to highly substituted phosphoarenes. nih.gov This method uses simple starting materials and commercially available iridium catalysts to install a boronic ester at the position adjacent to the phosphonate group, which can then be used in subsequent cross-coupling reactions. nih.govdigitellinc.com

While direct alkylation of the 2-chlorophenyl ring of the title compound is one possibility, another important strategy involves the α-arylation of phosphonoacetates. Palladium-catalyzed coupling reactions have been developed to link aryl halides (including chlorides and bromides) to the α-carbon of phosphonoacetates. nih.gov This creates α-aryl phosphonoacetate products that are crucial intermediates for the Horner-Wadsworth-Emmons olefination, a widely used method for synthesizing α,β-unsaturated esters. nih.gov

Table 1: Selected Examples of Palladium-Catalyzed α-Arylation of Triethyl Phosphonoacetate

| Aryl Halide | Catalyst System | Yield (%) |

| 4-Chloroanisole | Pd₂(dba)₃ / BrettPhos | 85 |

| 4-Chlorotoluene | Pd₂(dba)₃ / BrettPhos | 91 |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / BrettPhos | 95 |

| 2-Bromopyridine | Pd₂(dba)₃ / BrettPhos | 78 |

Data sourced from a study on the α-arylation of phosphonoacetates. nih.gov

Furthermore, metal-free arylation methods using arynes offer a mild alternative to traditional transition-metal-catalyzed reactions for forming C-P bonds. organic-chemistry.org This approach involves the reaction of arynes, generated from silyl (B83357) triflates, with trialkyl phosphites to produce aryl phosphonates. organic-chemistry.org

Tandem Reactions and Cascade Processes

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. Aryl phosphonates can be synthesized through such processes. A metal-free, three-component coupling reaction involving arynes, phosphites, and acrylates has been developed to produce diverse ortho-3-propanoate-substituted aryl phosphonates. acs.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups. acs.org

Utilization in Material Science Precursors

The inherent properties of this compound, namely its phosphorus and chlorine content, make it a valuable precursor for materials with specialized functions, particularly as flame retardants. smolecule.comkit.edu

Organophosphorus compounds are widely used to impart flame retardancy to polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), unsaturated resins, and polyolefins. kit.edugoogle.com The phosphonate group can act in both the gas phase (by releasing radical scavengers) and the condensed phase (by promoting char formation) to inhibit combustion. kit.edu The presence of chlorine in this compound can work synergistically with phosphorus to enhance flame retardant effects.

Phosphonate-containing monomers are also synthesized as precursors for functional polymers. For instance, diethyl-p-vinylbenzyl phosphonate, created via a Michaelis-Arbusov reaction, is a monomer used in the synthesis of ion-exchange polymers. primescholars.com These polymers have potential applications in fuel cells. Similarly, copolymers containing diethyl vinylphosphonate (B8674324) (DEVP) are explored for biomedical applications and as flame retardants. The synthesis of such polymers indicates the role of phosphonate compounds as building blocks for materials with tailored properties.

Table 2: Properties of Diethyl allylphosphonate as a Flame Retardant Precursor

| Property | Value |

| Appearance | Colorless transparent liquid |

| Yield | 74.7% - 93.7% |

| Boiling Point | 223-224 °C |

| Refractive Index (nD20) | 1.4340 |

| Density (25°C) | 1.035 ± 0.005 g/cm³ |

Data sourced from a patent on the preparation of diethyl allylphosphonate. google.com

Despite a comprehensive search for scientific literature, no specific information was found regarding the application of This compound in the synthesis of phosphonate-containing monomers for polymerization or in the functionalization of surfaces.

The performed searches yielded general information on the synthesis of various phosphonate monomers and the use of phosphonic acids for surface modification of materials such as indium tin oxide. For instance, studies have mentioned the use of "4-chlorophenyl phosphonic acid" and "2-chloroethyl phosphonic acid" for altering the work function of conductive surfaces. However, a direct synthetic link or application starting from this compound for these purposes is not documented in the available literature.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the specified applications of this compound as outlined in the request. The absence of research findings on this particular compound in the context of polymer chemistry and surface science prevents the generation of the requested content.

Theoretical and Computational Studies of Diethyl 2 Chlorophenyl Phosphonate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. acs.org These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and orbital energies. acs.org For Diethyl (2-chlorophenyl)phosphonate, such studies reveal how the interplay between the chlorinated phenyl ring and the phosphonate (B1237965) group dictates its electronic behavior. DFT, particularly with functionals like B3LYP, is a common method for these investigations, balancing computational cost and accuracy. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govgrowingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. mdpi.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. mdpi.comgrowingscience.com

In this compound, the HOMO is expected to be localized primarily on the 2-chlorophenyl ring, which is rich in π-electrons, while the LUMO is likely centered around the phosphonate group, particularly the P=O bond and the C-P bond. The specific energies of these orbitals determine the molecule's susceptibility to nucleophilic or electrophilic attack.

Interactive Data Table: Representative FMO Properties This table presents typical calculated values for organophosphorus compounds similar to this compound, as specific experimental or calculated data for the target compound is not readily available in the provided search results. The values are for illustrative purposes.

| Parameter | Representative Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Electron-donating ability |

| LUMO Energy | -1.2 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | eV | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | 6.5 | eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 | eV | Energy released when an electron is added |

| Electronegativity (χ) | 3.85 | eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | eV | Resistance to change in electron distribution |

The distribution of electrons within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, allowing for the prediction of sites for electrophilic and nucleophilic attack. libretexts.orgwalisongo.ac.id In an MEP map, regions of negative potential (typically colored red) are electron-rich and prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id

For this compound, the MEP would likely show a significant negative potential around the phosphoryl oxygen (P=O) due to its high electronegativity and lone pairs of electrons. The hydrogen atoms of the ethyl groups and the region around the phosphorus atom would exhibit a positive potential. The 2-chlorophenyl group would display a complex potential surface, with the chlorine atom influencing the electron distribution on the aromatic ring. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Interactive Data Table: Representative Atomic Charges This table shows illustrative Mulliken or Natural Bond Orbital (NBO) charges on key atoms of this compound, as derived from typical quantum chemical calculations. Specific calculated values were not found in the search results.

| Atom | Representative Charge (e) | Significance |

| P | +1.5 | Highly positive, indicating an electrophilic center |

| O (phosphoryl) | -0.8 | Highly negative, indicating a nucleophilic center |

| O (ester) | -0.6 | Negative, contributing to the molecule's polarity |

| Cl | -0.2 | Negative, influencing the aromatic ring's reactivity |

| C (attached to P) | -0.1 | Slightly negative due to the influence of the P atom |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformations) a molecule can adopt and their relative energies. mdpi.comacs.org

The flexibility of this compound is determined by the energy barriers to rotation around its single bonds. nih.gov Calculating these rotational barriers provides insight into how easily the molecule can transition between different conformations. mdpi.com High barriers indicate a more rigid structure, while low barriers suggest greater flexibility. MD simulations can track the atomic movements over time, providing a dynamic picture of this flexibility and showing how the molecule explores its conformational space at a given temperature. acs.org

DFT Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the step-by-step pathways of chemical reactions. researchgate.net By mapping the potential energy surface, DFT calculations can identify reactants, products, intermediates, and, crucially, the transition states that connect them. growingscience.com The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. imist.ma

For this compound, DFT studies could elucidate the mechanisms of important reactions such as hydrolysis of the ester groups or nucleophilic substitution at the phosphorus center. For example, in a reaction with a nucleophile, DFT can model the approach of the nucleophile, the formation of a pentacoordinate intermediate or transition state, and the departure of the leaving group. mdpi.com These studies can also explain the regioselectivity and stereoselectivity of reactions involving the phosphonate. researchgate.net

Energy Profiles for Phosphonate Reactions

Computational chemistry allows for the detailed mapping of reaction pathways for organophosphorus compounds. By calculating the energy of reactants, transition states, and products, a comprehensive energy profile can be constructed. These profiles are crucial for determining the feasibility and selectivity of a reaction.

For instance, studies on related phosphonate reactions using Density Functional Theory (DFT) at a level like B3LYP/6-311(d,p) have been successful in scrutinizing reaction mechanisms. researchgate.net Such calculations can identify the most likely pathway by comparing the activation barriers of different potential routes. The analysis of the free enthalpy variation helps in identifying the kinetic and thermodynamic products of these reactions. researchgate.net Theoretical predictions regarding high regioselectivity in phosphonate reactions have shown very good agreement with experimental results. researchgate.net This approach can be applied to reactions involving this compound to predict how the phosphorus atom or other reactive centers will participate in nucleophilic or electrophilic attacks.

Table 1: Illustrative Reaction Energy Profile Data This table presents hypothetical data for a representative phosphonate reaction, calculated using DFT methods, to illustrate the concepts.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | Transition state for attack at Phosphorus | +15.2 |

| Intermediate 1 | Intermediate from attack at Phosphorus | -5.4 |

| TS2 | Transition state for attack at Phenyl Ring | +22.8 |

| Product 1 | Product from pathway 1 | -12.6 |

| Product 2 | Product from pathway 2 | -8.1 |

Catalyst-Substrate Interactions in Modeled Systems

The synthesis of phosphonates often involves catalysts, and computational modeling is a powerful tool for understanding how these catalysts interact with the substrate. For example, the synthesis of various phosphonates can be achieved using catalysts like silica-supported Lewis acids (e.g., SiO₂-CeCl₃·7H₂O) or recyclable copper-manganese (B8546573) oxides. rsc.orgrsc.org

Theoretical models can simulate the adsorption and interaction of this compound on a catalyst surface. researchgate.net Methods like Molecular Dynamics Simulation (MDS) can be used to calculate the adsorption energies of the inhibitor on a metal surface, which is relevant for applications like corrosion inhibition. researchgate.net For catalytic reactions, DFT calculations can model the active site of the catalyst and how the phosphonate substrate binds to it. This can reveal key information, such as which atoms are involved in the binding, the geometry of the catalyst-substrate complex, and how this interaction facilitates the reaction by lowering the activation energy.

Spectroscopic Parameter Prediction and Validation

Computational quantum chemistry is a well-established methodology for the prediction of spectroscopic parameters, which can significantly aid in structure determination and characterization. nih.gov Techniques like DFT can be used to calculate NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation. researchgate.netnih.gov

Prediction of NMR Chemical Shifts for Hypothetical Derivatives

Density Functional Theory (DFT) is a highly effective method for predicting the NMR chemical shifts of organic molecules. nih.gov Methodologies combining specific density functionals (like ωB97X-D) with appropriate basis sets (like def2-SVP) and including a solvent model (like the Polarizable Continuum Model, PCM) can yield highly accurate predictions for ¹³C and ¹H NMR spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for such calculations. nih.gov

This predictive power can be extended to hypothetical derivatives of this compound to screen for compounds with desired electronic properties. By computationally modifying the substituents on the phenyl ring (e.g., adding electron-donating or electron-withdrawing groups), one can predict how the chemical shifts of the phosphorus nucleus (³¹P) and adjacent carbons (¹³C) would change. This in silico analysis helps prioritize synthetic targets. For instance, the ³¹P NMR chemical shift is highly sensitive to the electronic environment around the phosphorus atom.

Table 2: Predicted NMR Chemical Shifts (ppm) for Hypothetical Derivatives of this compound This table presents hypothetical data calculated using DFT (GIAO) to illustrate the effect of substitution on key NMR signals.

| Substituent at C4-position | Predicted ³¹P Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) of C1 (C-P) |

| -H (parent molecule) | +18.5 | 130.2 (d, J ≈ 185 Hz) |

| -NO₂ | +16.8 | 136.5 (d, J ≈ 190 Hz) |

| -OCH₃ | +19.3 | 122.8 (d, J ≈ 182 Hz) |

| -CH₃ | +18.9 | 128.9 (d, J ≈ 184 Hz) |

Vibrational Frequency Analysis for Mechanistic Insights

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a fingerprint of a molecule based on its bond vibrations. DFT calculations are frequently used to compute the harmonic vibrational frequencies of molecules. nih.govacadpubl.eu These calculated frequencies, when scaled by an appropriate factor, show good agreement with experimental spectra. researchgate.net

A detailed analysis of the vibrational modes, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of spectral bands to specific vibrations, such as P=O stretching, P-O-C stretching, or C-Cl stretching. nih.gov This information is mechanistically valuable. For example, if this compound participates in a reaction involving the phosphoryl group, such as hydrogen bonding or coordination to a metal center, the frequency of the P=O stretching vibration would be expected to shift to a lower wavenumber. By tracking these shifts, one can gain insight into intermolecular interactions and reaction progress. researchgate.net

Table 3: Selected Calculated Vibrational Frequencies for this compound This table presents typical vibrational frequencies calculated using DFT (B3LYP/6-311++G(d,p)) for key functional groups.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Expected Intensity |

| C-H stretch (aromatic) | Phenyl C-H | 3100 - 3000 | Weak-Medium |

| C-H stretch (aliphatic) | Ethyl CH₂, CH₃ | 2985 - 2870 | Medium-Strong |

| P=O stretch | Phosphoryl | ~1260 | Very Strong |

| C-C stretch (aromatic) | Phenyl Ring | 1600 - 1450 | Medium |

| P-O-C stretch | Alkoxy | 1050 - 1020 | Strong |

| C-Cl stretch | Chlorophenyl | 760 - 740 | Strong |

In Silico Screening for Novel Reactivity Patterns

In silico screening uses computational methods to rapidly evaluate large numbers of molecules for specific properties or activities, and it can be a powerful tool for discovering novel reactivity patterns for this compound. nih.gov By calculating quantum chemical parameters using DFT, one can predict the molecule's behavior in various chemical environments. researchgate.net

Reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can identify a molecule's tendency to act as a nucleophile or an electrophile. researchgate.net For this compound, this can predict the most likely sites for electrophilic or nucleophilic attack. For instance, mapping the electrostatic potential onto the electron density surface can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, suggesting how it might interact with other reagents. This approach allows for the high-throughput screening of potential reactions, identifying promising new transformations or applications, such as its potential use as a ligand in organometallic chemistry or as a building block in the synthesis of novel heterocyclic compounds.

Advanced Research Methodologies and Techniques in Phosphonate Chemistry

High-Resolution Mass Spectrometry for Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in phosphonate (B1237965) chemistry for the unambiguous identification of reaction products and the detection of transient intermediates. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a molecule's elemental composition.

In the synthesis of derivatives from phosphonates, HRMS is routinely used to confirm the identity of the final product. For example, in the synthesis of Diethyl [(2-chlorophenyl)ethynyl]phosphonate, a derivative of Diethyl (2-chlorophenyl)phosphonate, HRMS analysis using electrospray ionization (ESI+) confirmed the formation of the target compound. The calculated mass for the sodium adduct [M+Na]⁺ was 295.0267, while the experimentally observed mass was 295.0259, providing strong evidence of a successful reaction. rsc.org

Furthermore, advanced HRMS techniques, particularly tandem mass spectrometry (MS/MS), are critical for characterizing short-lived reaction intermediates that are essential for mechanistic investigations. nih.gov Techniques such as direct laser desorption/ionization coupled with an Orbitrap analyzer can capture and structurally characterize fleeting intermediates from a reaction mixture. nih.gov In tandem MS experiments, a specific ion of interest is isolated, fragmented through collision-activated dissociation (CAD), and the resulting fragment ions are analyzed. This fragmentation pattern provides detailed structural information, helping to piece together complex reaction mechanisms. nih.gov This "Top Down" approach can illuminate diverse acyl-intermediates on carrier domains in biosynthetic pathways involving phosphonates, without the need for extensive purification or digestion. nih.gov

Table 1: Example of HRMS Data for a Phosphonate Derivative

| Compound | Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Source |

|---|

In Situ Spectroscopic Monitoring of Phosphonate Reactions (e.g., IR, NMR, UV-Vis Kinetic Studies)

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing a continuous stream of data on reactant consumption, intermediate formation, and product generation. This approach offers deep insights into reaction kinetics and mechanisms that are often missed by analyzing only the start and end points of a reaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ³¹P NMR are fundamental techniques for characterizing phosphonates. In a reaction involving this compound derivatives, specific shifts and coupling constants are indicative of the molecular structure. For instance, the ³¹P NMR spectrum of Diethyl [(2-chlorophenyl)ethynyl]phosphonate shows a characteristic singlet at -6.10 ppm. rsc.org By acquiring NMR spectra at intervals throughout a reaction, researchers can track the disappearance of starting material signals and the appearance of product signals, allowing for the calculation of reaction rates.

Infrared (IR) Spectroscopy : In situ IR, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is highly effective for monitoring changes in functional groups. nih.gov In the synthesis of Diethyl [(2-chlorophenyl)ethynyl]phosphonate, the presence of key functional groups is confirmed by characteristic IR absorption bands, such as 2985 cm⁻¹ (C-H stretch), 2192 cm⁻¹ (C≡C stretch, alkyne), and 1264 cm⁻¹ (P=O stretch). rsc.org An in situ setup can track the intensity of these bands over time to follow the reaction progress.

UV-Vis Spectroscopy : This technique is often used to confirm the structure of synthesized phosphonate derivatives, particularly those containing chromophores. researchgate.net Kinetic studies can be performed by monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product.

Table 2: Spectroscopic Data for Diethyl [(2-chlorophenyl)ethynyl]phosphonate

| Technique | Key Signals/Bands | Interpretation | Source |

|---|---|---|---|

| ¹H NMR | δ 7.60-7.27 (m, 4H, Ar-H), 4.26 (m, 4H, OCH₂), 1.42 (t, 6H, CH₃) | Confirms aromatic and ethoxy group protons | rsc.org |

| ¹³C NMR | δ 137.1-120.1 (Ar-C), 95.2 (d, J=52.2 Hz, P-C≡C ), 83.4 (d, J=295.0 Hz, P-C ≡C), 63.6 (d, J=5.4 Hz, OCH₂), 16.2 (d, J=7.0 Hz, CH₃) | Details carbon skeleton and P-C coupling | rsc.org |

| ³¹P NMR | δ -6.10 (s) | Characteristic shift for the phosphonate group | rsc.org |

| IR (neat) | 2192 cm⁻¹, 1264 cm⁻¹, 1026 cm⁻¹ | Alkyne (C≡C), Phosphoryl (P=O), P-O-C stretches | rsc.org |

Chromatographic Separations for Complex Reaction Mixtures (e.g., HPLC, GC-MS methods for product analysis)

The synthesis of phosphonates often results in complex mixtures containing the desired product, unreacted starting materials, byproducts, and catalysts. Chromatographic techniques are essential for the separation, purification, and analysis of these mixtures. researchgate.net

Flash Column Chromatography : This is a widely used preparative technique for purifying synthetic products. In the synthesis of Diethyl [(2-chlorophenyl)ethynyl]phosphonate, the crude reaction mixture was purified by flash chromatography using a silica (B1680970) gel stationary phase and a solvent system of ethyl acetate (B1210297) and hexanes (1:2 ratio) to isolate the pure product as a yellow oil. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) : GC is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. When coupled with a mass spectrometer, it allows for the identification of individual components in a mixture based on their retention time and mass spectrum.

High-Performance Liquid Chromatography (HPLC) : HPLC is used for both analytical and preparative-scale separations of a wide range of compounds. Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times and is frequently employed to check the purity of final products, with purity levels often required to be ≥95%. unito.it

The choice of chromatographic method depends on the properties of the compounds in the mixture, such as their polarity, volatility, and molecular weight. researchgate.net

Crystallographic Studies of Derived Products

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise data on bond lengths, bond angles, and three-dimensional arrangement of atoms in a molecule. While this compound itself is a liquid at room temperature, many of its solid derivatives can be analyzed using this technique.

The process involves synthesizing a derivative and then growing a single, high-quality crystal, often by slow evaporation of a suitable solvent. researchgate.net For instance, in a study of a related phosphonate derivative, crystals suitable for X-ray diffraction were obtained by the slow evaporation of an acetone (B3395972) solution. researchgate.net The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a detailed model of the molecular and crystal structure. This analysis can reveal crucial information about stereochemistry, conformation, and intermolecular interactions, such as hydrogen bonds, which can influence the material's bulk properties. researchgate.net

Automated Synthesis and High-Throughput Screening for Optimization of Phosphonate Reactions

Modern chemical research increasingly relies on automation and high-throughput screening (HTS) to accelerate the discovery and optimization of new reactions. sigmaaldrich.com These techniques are particularly valuable in phosphonate chemistry for rapidly identifying optimal reaction conditions.

Automated flow systems, which can be integrated with electrochemical microreactors, enable the fast and efficient synthesis of phosphonate derivatives. sci-hub.se In such a system, reactants are pumped through a reactor where the reaction occurs, and the product is collected. This setup allows for multiple reactions to be performed in a programmed sequence in a fully autonomous way. sci-hub.se Researchers can quickly screen a wide range of variables, such as catalysts, solvents, temperatures, and, in electrochemistry, electrolytes and voltage, to determine the conditions that provide the highest yield in the shortest time. sci-hub.se

High-throughput screening often employs multi-well plates where many variations of a reaction can be run simultaneously in parallel. sigmaaldrich.com Commercially available HTS kits provide pre-weighed catalysts and reagents, streamlining the process of screening for optimal conditions for common reactions like cross-coupling, which is often used in the synthesis of arylphosphonates. sigmaaldrich.com

Stable Isotope Analysis in Mechanistic Elucidation

Stable isotope analysis is a powerful technique used to trace the pathways of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. By strategically replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), researchers can follow the fate of that atom.

This method is particularly insightful for determining whether a reaction step is reversible or for identifying the origin of specific atoms in the final product. For example, to test the reversibility of a dehydration step in a biosynthetic pathway related to phosphonates, the reaction can be carried out in a buffer containing heavy water (D₂O or H₂¹⁸O). nih.gov If the reaction is reversible, the enzyme will catalyze both the forward and reverse reactions, leading to the incorporation of deuterium (B1214612) or ¹⁸O from the solvent into the substrate or product. nih.gov The resulting mass change is then detected by high-resolution mass spectrometry, providing clear proof of the mechanistic pathway. nih.gov

Future Directions and Emerging Research Avenues for Diethyl 2 Chlorophenyl Phosphonate

Development of Novel Catalytic Systems for Phosphonate (B1237965) Transformations

The synthesis and modification of phosphonates, including Diethyl (2-chlorophenyl)phosphonate, heavily rely on catalytic processes. Future research is geared towards the discovery and optimization of new catalytic systems that offer improved yields, selectivity, and milder reaction conditions. A significant area of interest is the development of catalysts for asymmetric C-H phosphorylation, which would enable the synthesis of chiral phosphonates with high enantiomeric purity. Furthermore, the exploration of non-precious metal catalysts and organocatalysts is a key trend, aiming to reduce the cost and environmental impact of phosphonate synthesis.

Recent advancements have highlighted the potential of various catalytic approaches. For instance, methods for the synthesis of dialkyl and cyclic H-phosphonates using microwave-assisted transesterification of bis(2,2,2-trifluoroethyl) H-phosphonate (BTFEP) under additive-free conditions have been developed. mdpi.com This approach offers short reaction times and utilizes stoichiometric amounts of alcohols, making it an attractive synthetic method. mdpi.com Additionally, efficient acylation of the hindered hydroxy group of dialkyl α-hydroxy-benzylphosphonates has been achieved using acyl chlorides without the need for a catalyst, demonstrating the potential for catalyst-free transformations. nih.gov

Integration into Flow Chemistry and Microreactor Technologies

The adoption of flow chemistry and microreactor technologies presents a significant opportunity to enhance the synthesis and processing of this compound. These technologies offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency, safety, and scalability. beilstein-journals.orgrsc.org The small reaction volumes in microreactors can mitigate the hazards associated with highly exothermic or toxic reactions, which is particularly relevant for the synthesis of certain phosphonate derivatives. mdpi.com

Flow chemistry enables the rapid optimization of reaction conditions and can facilitate multi-step syntheses in a continuous and automated fashion. mit.edu This approach is particularly advantageous for reactions involving unstable intermediates, as the short residence times in microreactors can minimize their decomposition. rsc.org The integration of in-line analytical techniques can provide real-time monitoring and control of the reaction progress, further enhancing the efficiency and reliability of the process. Researchers are actively exploring the translation of batch phosphonate syntheses into continuous flow processes to harness these benefits.

Exploration of Bio-Inspired Phosphonylation Reactions

Nature provides a rich source of inspiration for the development of novel chemical transformations. The study of enzymatic phosphonylation and dephosphonylation reactions in biological systems can offer valuable insights for designing new synthetic methods. Bio-inspired approaches aim to mimic the high selectivity and efficiency of enzymes to catalyze the formation of carbon-phosphorus bonds under mild and environmentally benign conditions.

While direct enzymatic synthesis of this compound is not yet established, the principles of biocatalysis can guide the development of new catalysts. This includes the design of small molecule catalysts that mimic the active sites of phosphatases or kinases. Furthermore, the use of whole-cell biocatalysts or isolated enzymes for the synthesis of phosphonate precursors or for the modification of the phosphonate molecule itself is a promising area of research. These bio-inspired methods could lead to more sustainable and selective routes for the production of a wide range of phosphonate compounds.

Sustainable and Biodegradable Phosphonate Derivatives

The environmental persistence of some organophosphorus compounds has raised concerns, driving research towards the development of more sustainable and biodegradable alternatives. For this compound, this involves designing derivatives that retain their desired functionality while being susceptible to degradation in the environment. This can be achieved by incorporating biodegradable linkages or functional groups into the molecule.

One approach is the synthesis of phosphonate esters with modified alkyl chains that are more readily hydrolyzed. Another strategy involves the incorporation of functionalities that are susceptible to microbial degradation. The development of such "green" phosphonates is crucial for applications where the compound may be released into the environment, such as in agriculture or as flame retardants. The challenge lies in balancing biodegradability with the required performance characteristics of the phosphonate derivative.

Computational Design of this compound Analogs with Tuned Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. These methods allow for the in-silico design of new molecules and the prediction of their properties, significantly accelerating the discovery and development process. For this compound, computational approaches can be used to design analogs with finely tuned reactivity and specific properties.

By employing techniques such as Density Functional Theory (DFT) and molecular dynamics simulations, researchers can study the electronic structure, reactivity, and interaction of this compound and its derivatives with other molecules. This understanding can guide the rational design of new compounds with enhanced catalytic activity, improved biological efficacy, or specific material properties. For example, computational screening can identify promising candidates for new ligands, catalysts, or functional materials, which can then be synthesized and tested experimentally.

Advanced Applications in Supramolecular Chemistry and Self-Assembly

The ability of phosphonate groups to coordinate with metal ions and participate in hydrogen bonding makes them attractive building blocks for supramolecular chemistry and the construction of self-assembled materials. mdpi.com this compound and its derivatives can be used to create a variety of ordered structures, including metal-organic frameworks (MOFs), coordination polymers, and self-assembled monolayers.